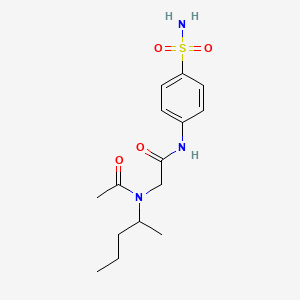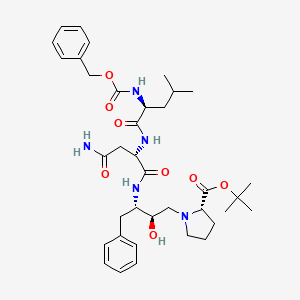![molecular formula C15H23ClN2S B12811081 1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine CAS No. 6954-51-4](/img/structure/B12811081.png)
1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 30598, also known as n-Octyl isovalerate, is a chemical compound with the molecular formula C₁₃H₂₆O₂. It is an ester formed from octanol and isovaleric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 30598 typically involves the esterification reaction between octanol and isovaleric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of NSC 30598 can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced separation techniques such as distillation and crystallization further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
NSC 30598 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products Formed
Oxidation: Octanoic acid and isovaleric acid.
Reduction: Octanol and isovaleric alcohol.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
NSC 30598 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is utilized in the study of lipid metabolism and as a model compound in biochemical assays.
Medicine: NSC 30598 is investigated for its potential therapeutic properties, including its role as a drug delivery agent.
Industry: It is used in the formulation of fragrances, flavors, and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of NSC 30598 involves its interaction with specific molecular targets. In biological systems, it can modulate the activity of enzymes involved in lipid metabolism. The compound may also interact with cell membranes, altering their fluidity and permeability. These interactions can lead to various physiological effects, including changes in cellular signaling pathways.
Comparison with Similar Compounds
NSC 30598 can be compared with other similar esters such as:
n-Octyl acetate: Similar in structure but with an acetate group instead of an isovalerate group.
n-Octyl butyrate: Contains a butyrate group instead of an isovalerate group.
n-Octyl propionate: Contains a propionate group instead of an isovalerate group.
Uniqueness
NSC 30598 is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its applications in various fields highlight its versatility and importance in scientific research and industrial processes.
Properties
CAS No. |
6954-51-4 |
|---|---|
Molecular Formula |
C15H23ClN2S |
Molecular Weight |
298.9 g/mol |
IUPAC Name |
1-(butylsulfanylmethyl)-4-(4-chlorophenyl)piperazine |
InChI |
InChI=1S/C15H23ClN2S/c1-2-3-12-19-13-17-8-10-18(11-9-17)15-6-4-14(16)5-7-15/h4-7H,2-3,8-13H2,1H3 |
InChI Key |
UUFKUSLNXVIDHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCN1CCN(CC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B12811100.png)
